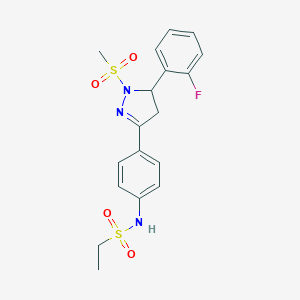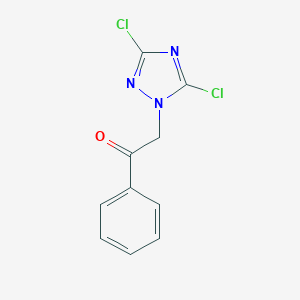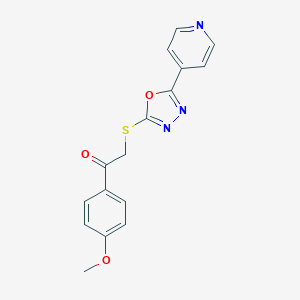
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its unique properties. PTIO is a nitric oxide scavenger that has been used in various studies to investigate the role of nitric oxide in different biological systems.
Mécanisme D'action
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. This reaction prevents nitric oxide from binding to its target proteins and inhibits its biological effects. The nitroxide radical formed by the reaction of this compound with nitric oxide is stable and can be detected by electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cardiovascular function, this compound has been shown to inhibit nitric oxide-induced vasodilation and reduce blood pressure. In neuronal signaling, this compound has been shown to inhibit nitric oxide-mediated neurotransmission and reduce synaptic plasticity. In immune response, this compound has been shown to inhibit nitric oxide-mediated inflammation and reduce cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several advantages for lab experiments. It is a potent nitric oxide scavenger that can be used to investigate the role of nitric oxide in different systems. This compound is stable and can be easily synthesized and purified. However, this compound also has some limitations. It is a reactive compound that can react with other molecules in biological systems, which can lead to non-specific effects. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has many potential future directions for scientific research. One potential direction is to investigate the role of nitric oxide in cancer biology using this compound. Nitric oxide has been shown to play a role in cancer progression, and this compound could be used to investigate the effects of nitric oxide inhibition on cancer cell growth and metastasis. Another potential direction is to investigate the role of nitric oxide in neurodegenerative diseases using this compound. Nitric oxide has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, and this compound could be used to investigate the effects of nitric oxide inhibition on disease progression. Overall, this compound has many potential future directions for scientific research, and its unique properties make it a valuable tool for investigating the role of nitric oxide in different biological systems.
Méthodes De Synthèse
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be synthesized by the reaction of 2-(5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thioacetic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been widely used in scientific research to investigate the role of nitric oxide in various biological systems. Nitric oxide is a signaling molecule that plays a critical role in many physiological processes such as vasodilation, neurotransmission, and immune response. This compound is a potent nitric oxide scavenger that can be used to inhibit the effects of nitric oxide in different systems. This compound has been used in studies to investigate the role of nitric oxide in cardiovascular function, neuronal signaling, and immune response.
Propriétés
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-7-3-4-8-13(12)15-17-18-16(21-15)22-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBNVDOFOHIVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B488606.png)
![N-[4-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B488609.png)

![1,5-dimethyl-2-phenyl-4-[(phenylsulfonyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B488620.png)

![1-(4-chlorophenyl)-2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B488624.png)
![1-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488625.png)
![4-[(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]morpholine](/img/structure/B488626.png)


![N-tert-butyl-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B488640.png)
![2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B488657.png)
![2-[[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B488665.png)
